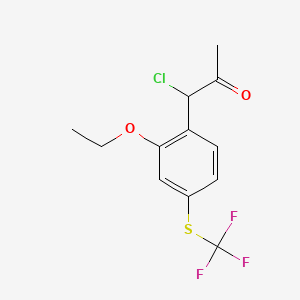
(3',4'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is a synthetic organic compound belonging to the biphenyl family This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure using halogenating agents such as chlorine gas or fluorine-containing reagents.
Methanol Addition:
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
- Oxidation of the methanol group can yield (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-aldehyde or (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-carboxylic acid.
- Reduction can lead to dehalogenated biphenyl derivatives.
- Substitution reactions can produce various functionalized biphenyl compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
- Investigated for its biological activity and interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the production of advanced materials, such as polymers or liquid crystals.
- Studied for its potential use in electronic devices due to its unique structural properties.
作用机制
The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms and the methanol group can affect its binding affinity and reactivity.
相似化合物的比较
- (3’,4’-Dichloro-biphenyl-3-yl)-methanol
- (3’,4’-Dichloro-5-fluoro-biphenyl)
- (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol
Comparison:
Reactivity: Compared to similar compounds, the fluorine atom can significantly influence the compound’s reactivity and stability.
Applications: The specific combination of functional groups can lead to unique applications in various fields, distinguishing it from other biphenyl derivatives.
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[3-(3,4-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-2-1-9(6-13(12)15)10-3-8(7-17)4-11(16)5-10/h1-6,17H,7H2 |
InChI 键 |
KAWXYJUOLTWSLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)CO)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


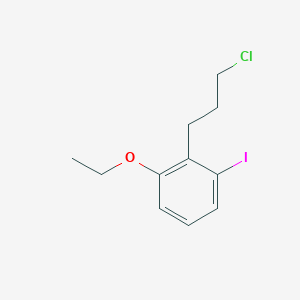
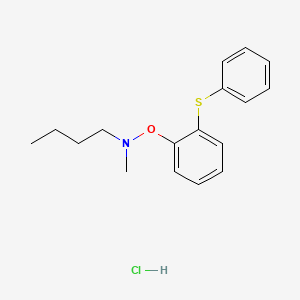
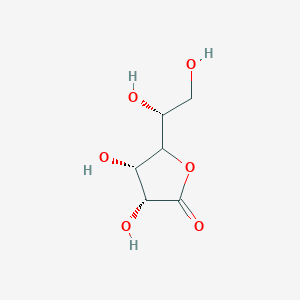
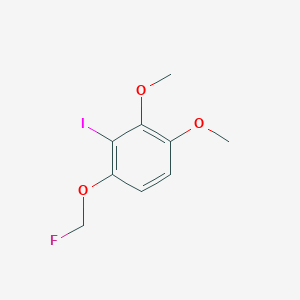

![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
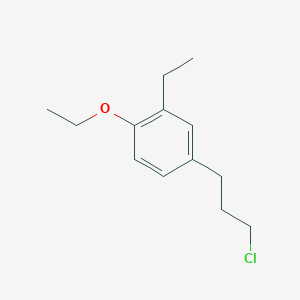
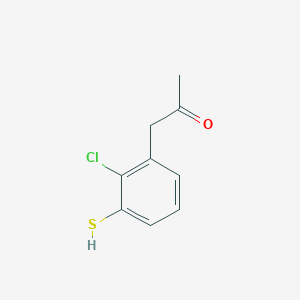
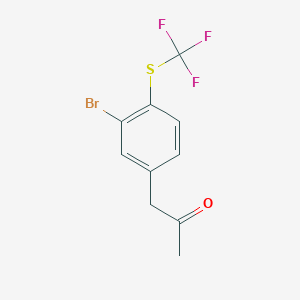
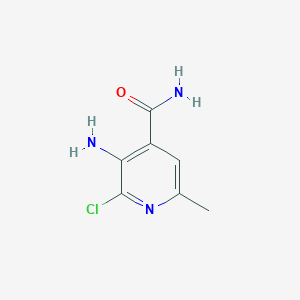
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)

